molecular formula C9H15N3O B1406865 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol CAS No. 1506276-04-5

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Cat. No.: B1406865
CAS No.: 1506276-04-5
M. Wt: 181.23 g/mol
InChI Key: RLUBSCJFEWVJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C9H15N3O It is characterized by the presence of a pyrazole ring attached to a piperidine ring through a methylene bridge, with a hydroxyl group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of piperidine-4-ol as a starting material, which is reacted with 1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.

    Substitution: The hydrogen atoms on the pyrazole ring or the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(1H-pyrazol-1-ylmethyl)piperidin-4-one, while reduction may yield 4-(1H-pyrazol-1-ylmethyl)piperidine.

Scientific Research Applications

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-ylmethyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    4-(1H-pyrazol-1-ylmethyl)piperidin-4-one:

Uniqueness

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is unique due to the presence of both a pyrazole ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various research applications.

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-9(2-5-10-6-3-9)8-12-7-1-4-11-12/h1,4,7,10,13H,2-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUBSCJFEWVJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
Reactant of Route 3
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
Reactant of Route 5
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.